BenchChemオンラインストアへようこそ!

3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Medicinal Chemistry Drug Design Kinase Inhibitor

3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429418-15-4) is a heterocyclic benzaldehyde derivative with molecular formula C12H11N3O5 and molecular weight 277.23 g/mol, featuring a 3-methoxybenzaldehyde core linked via an ether bridge to a 1-methyl-4-nitropyrazole moiety. The compound belongs to the privileged class of pyrazole-containing benzaldehydes, which are recognized as key synthetic intermediates in drug discovery—pyrazole scaffolds appear in approximately 60% of U.S.

Molecular Formula C12H11N3O5
Molecular Weight 277.23
CAS No. 1429418-15-4
Cat. No. B3047638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde
CAS1429418-15-4
Molecular FormulaC12H11N3O5
Molecular Weight277.23
Structural Identifiers
SMILESCN1C=C(C(=N1)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O5/c1-14-6-9(15(17)18)12(13-14)20-10-4-3-8(7-16)5-11(10)19-2/h3-7H,1-2H3
InChIKeyDGVSTQKQTBHQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429418-15-4): A Nitro-Pyrazole Benzaldehyde Building Block for Kinase-Targeted Medicinal Chemistry


3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429418-15-4) is a heterocyclic benzaldehyde derivative with molecular formula C12H11N3O5 and molecular weight 277.23 g/mol, featuring a 3-methoxybenzaldehyde core linked via an ether bridge to a 1-methyl-4-nitropyrazole moiety [1]. The compound belongs to the privileged class of pyrazole-containing benzaldehydes, which are recognized as key synthetic intermediates in drug discovery—pyrazole scaffolds appear in approximately 60% of U.S. FDA-approved small-molecule drugs . The presence of both an electron-withdrawing nitro group on the pyrazole ring and an aldehyde synthetic handle on the benzaldehyde ring makes this compound a versatile building block for constructing kinase inhibitor libraries and fused heterocyclic systems [2][3].

Why 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde Cannot Be Replaced by Close Structural Analogs in Procurement


Generic substitution among the 1-methyl-4-nitropyrazol-3-yl benzaldehyde series is chemically inadvisable because the 3-methoxy substituent on the benzaldehyde ring fundamentally alters multiple physicochemical parameters that govern reactivity, solubility, and biological target engagement. The 3-methoxy group increases the topological polar surface area (TPSA) to 99.2 Ų versus 89.9 Ų for the non-methoxylated ortho analog, and raises the hydrogen bond acceptor count from 5 to 6, directly impacting molecular recognition in kinase active sites [1][2]. Furthermore, the methoxy substituent modulates the electron density of the benzaldehyde ring, affecting both the electrophilicity of the aldehyde carbon for condensation reactions and the compound's overall lipophilicity profile (XLogP3 = 1.4), which differs measurably from the ethoxy analog (XLogP3 = 1.7) [1][3]. For fragment-based drug discovery programs and structure-activity relationship (SAR) studies, even a single atom or functional group change can shift kinase selectivity profiles—a well-documented phenomenon in the pyrazolo[3,4-b]quinolinone class of JNK inhibitors [4].

Quantifiable Differentiation Evidence for 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429418-15-4) Versus Closest Analogs


Topological Polar Surface Area (TPSA) Advantage Over the 2-Substituted Ortho Analog

The 3-methoxy substitution on the benzaldehyde ring increases the topological polar surface area (TPSA) by 9.3 Ų compared to the ortho-substituted analog 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429419-00-0), which lacks the methoxy group. Higher TPSA is correlated with improved aqueous solubility and modulated passive membrane permeability in drug-like molecules [1][2].

Medicinal Chemistry Drug Design Kinase Inhibitor

Hydrogen Bond Acceptor (HBA) Count Differentiation From All Non-Methoxylated Analogs

The target compound possesses 6 hydrogen bond acceptor sites, versus 5 HBA for the non-methoxylated analogs (ortho: CAS 1429419-00-0; meta: CAS 1429419-66-8; para: CAS 1429417-84-4). The additional HBA arises from the 3-methoxy oxygen, providing an extra potential interaction site for hydrogen bonding with kinase hinge regions or catalytic lysine residues—a feature absent in the comparator series [1][2].

Pharmacophore Modeling Ligand Design Structure-Based Drug Discovery

Lipophilicity Differentiation: XLogP3 of 1.4 Versus the 3-Ethoxy Analog (XLogP3 = 1.7)

The target compound's computed XLogP3 of 1.4 is 0.3 log units lower than that of 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429417-51-5; XLogP3 = 1.7). This difference corresponds to approximately a 2-fold difference in octanol-water partition coefficient, placing the target compound in a more favorable lipophilic efficiency (LipE) range for oral drug candidates [1][2].

ADME Optimization Lipophilic Efficiency Lead Optimization

Increased Rotatable Bond Count (4 vs. 3) Enhances Conformational Sampling in Kinase Binding Pockets

The target compound has 4 rotatable bonds, one more than the non-methoxylated ortho, meta, and para analogs (all 3 rotatable bonds). This additional degree of rotational freedom arises from the 3-methoxy C–O bond and enables the methoxy group to adopt conformations that can engage in additional hydrophobic or polar contacts within flexible kinase binding pockets [1][2].

Molecular Flexibility Conformational Entropy Kinase Selectivity

Commercial Purity Availability: Up to 97–98% Versus Standard 95% for Most Analogs

Commercially, CAS 1429418-15-4 is available at purities of 97% (Leyan, catalog #2218845) and NLT 98% (MolCore, catalog #MC647359), compared to the standard 95% minimum purity specification for most closely related analogs from the same vendor pool (e.g., AKSci lists 95% for CAS 1429417-84-4, 1429419-00-0, 1429419-66-8, and 1429417-51-5) .

Chemical Procurement Quality Assurance Synthetic Reproducibility

The 4-Nitro Group Enables Bioisosteric Diversity Not Available in Non-Nitrated Pyrazole Analogs

The 4-nitro substituent on the pyrazole ring of the target compound provides a synthetic handle for late-stage diversification through selective reduction to the corresponding 4-amino derivative, a transformation not accessible in nitro-free analogs such as 3-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 433920-87-7). The nitro group is a strong electron-withdrawing moiety (–I and –R effects) that deactivates the pyrazole ring toward electrophilic substitution while enabling reductive chemistry to generate amine handles for further derivatization [1][2].

Bioisostere Design Nitro Reduction Fragment Elaboration

Optimal Procurement Scenarios for 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429418-15-4)


Fragment-Based Kinase Inhibitor Library Synthesis Requiring Balanced Lipophilicity and H-Bond Capacity

For medicinal chemistry teams building focused kinase inhibitor libraries, CAS 1429418-15-4 offers an XLogP3 of 1.4 combined with 6 hydrogen bond acceptor sites—a profile that positions it within favorable drug-like chemical space for oral bioavailability [1]. The compound's aldehyde group enables direct condensation with hydrazines or amines to form hydrazone or imine linkages, while the 4-nitropyrazole can be reduced to the 4-aminopyrazole for amide coupling or Buchwald-Hartwig reactions. This dual functionalization capacity, supported by the additional conformational flexibility from the 3-methoxy group (4 rotatable bonds vs. 3 in non-methoxylated analogs), makes it a strategically superior procurement choice over simpler nitro-pyrazole benzaldehydes when both scaffold diversity and ADME optimization are program objectives [2].

Structure-Activity Relationship (SAR) Studies on JNK or MAPK Kinase Inhibitor Series

The nitropyrazole-benzaldehyde scaffold class has demonstrated validated utility in the synthesis of pyrazolo[3,4-b]quinolin-4-one JNK inhibitors, where condensation of nitrobenzaldehydes with hydroxypyrazoles yields potent and selective kinase inhibitors [3]. For laboratories expanding SAR around this chemotype, the 3-methoxy substituent on CAS 1429418-15-4 provides an additional vector for exploring substituent effects on kinase selectivity—the TPSA increase of 9.3 Ų and the extra HBA site relative to non-methoxylated analogs can modulate hinge-region binding interactions in ways not achievable with the simpler 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde (CAS 1429417-84-4) [1][2]. This compound is therefore the rational procurement choice when the SAR objective is to probe the tolerance of the solvent-exposed region of the kinase active site for polar substituents.

Late-Stage Diversification via Nitro Reduction for Parallel Chemotype Exploration

In programs where a single advanced intermediate must serve as a branching point for generating both nitro-aromatic and amino-aromatic final compounds, CAS 1429418-15-4 uniquely satisfies this requirement. The 4-nitropyrazole moiety can be selectively reduced (H2/Pd-C or SnCl2/HCl) to the 4-aminopyrazole without affecting the benzaldehyde aldehyde, enabling access to two distinct chemotypes from one procurement [4]. By contrast, the nitro-free analog 3-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 433920-87-7) lacks this diversification option entirely, and the 3-ethoxy analog (CAS 1429417-51-5) introduces higher lipophilicity (XLogP3 = 1.7) that may push downstream compounds beyond optimal LipE ranges [1][5]. For resource-efficient medicinal chemistry, the ability to explore parallel SAR from a single purchased intermediate represents a quantifiable procurement efficiency advantage.

High-Purity Building Block Procurement for Automated Library Synthesis Platforms

Automated parallel synthesis and high-throughput experimentation (HTE) platforms require building blocks with purity specifications ≥97% to minimize byproduct interference in biological assay readouts. CAS 1429418-15-4 meets this threshold through suppliers such as Leyan (97%) and MolCore (NLT 98%), whereas the closest non-methoxylated analogs are commonly supplied at 95% minimum purity . For core facilities and CROs operating HTE workflows where each 1% impurity can generate dozens of confounding data points across a 96-well or 384-well plate, the higher available purity specification directly translates to reduced assay artifact rates and lower costs associated with hit deconvolution and resynthesis. This compound should be prioritized for automated library synthesis programs where data quality is the primary procurement criterion.

Quote Request

Request a Quote for 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.